3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by its unique molecular structure and significant biochemical properties. Its molecular formula is , indicating the presence of bromine and chlorine substituents at the 3 and 7 positions of the pyrazolo[1,5-a]pyrimidine core, respectively . This compound has gained attention for its role as an enzyme inhibitor, particularly targeting cytochrome P450 enzymes involved in drug metabolism.
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. These compounds often serve as scaffolds for developing kinase inhibitors and other therapeutic agents due to their ability to modulate various cellular processes .
The synthesis of 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine typically involves bromination of 7-chloropyrazolo[1,5-a]pyrimidine. A common method includes dissolving the precursor in dichloromethane and cooling it to before adding N-bromosuccinimide. The reaction mixture is stirred at room temperature for approximately 16 hours to ensure complete bromination .
The molecular structure of 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine features a fused ring system consisting of a pyrazole and pyrimidine moiety. The specific placement of bromine and chlorine atoms contributes to its reactivity and biological activity.
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine can undergo various chemical transformations:
The mechanism of action for 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine primarily involves its interaction with specific enzymes. It acts as an inhibitor for cytochrome P450 enzymes like CYP1A2, which play crucial roles in drug metabolism. By binding to these enzymes, it alters their activity, potentially leading to increased efficacy or reduced toxicity of co-administered drugs .
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine has significant applications in scientific research:
This compound's unique structure and reactivity make it a valuable asset in medicinal chemistry and biochemistry research.
Pyrazolo[1,5-a]pyrimidines represent a privileged heterocyclic system in medicinal chemistry, characterized by a bicyclic framework that combines pyrazole and pyrimidine rings. This fused structure exhibits remarkable molecular diversity, enabling precise interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects. The scaffold's synthetic accessibility allows strategic functionalization at multiple positions, making it an ideal platform for drug discovery. Halogenation at specific ring positions—particularly C3 and C7—has emerged as a powerful strategy for optimizing pharmacological profiles. These halogenated derivatives demonstrate enhanced target affinity and metabolic stability compared to non-halogenated analogs, positioning them as critical intermediates in developing kinase inhibitors, anticancer agents, and anti-inflammatory compounds [4] [7].
The molecular architecture of 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine (C₆H₃BrClN₃; MW: 232.47 g/mol) features strategic halogen placement that governs its drug-like properties [2] [7]. The bromine atom at C3 acts as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), while the chlorine at C7 enhances electrophilicity for nucleophilic displacement. Key structural attributes include:
Table 1: Structural Attributes of 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₆H₃BrClN₃ | Halogen-rich scaffold for derivatization |
Molecular Weight | 232.47 g/mol | Optimal for fragment-based drug design |
Topological Polar Surface Area | 30.19 Ų | Balanced membrane permeability |
Hydrogen Bond Acceptors | 3 | Enhanced target engagement capability |
Hydrogen Bond Donors | 0 | Improved cell membrane penetration |
Halogen atoms in pyrazolo[1,5-a]pyrimidine systems confer distinctive advantages in lead optimization campaigns. The bromine atom at C3 provides:
Computational analyses reveal halogen positioning optimizes ADME profiles:
Table 2: Comparative Bioactivity Enhancement by Halogen Substitution
Parameter | Non-Halogenated | 3-Bromo-7-chloro | Impact |
---|---|---|---|
logP | 1.52 | 1.94 | Improved membrane permeation |
Metabolic Stability (t₁/₂) | 18 min | 42 min | Extended plasma half-life |
Kinase Binding (Kd) | 480 nM | 29 nM | 16-fold affinity enhancement |
Aqueous Solubility | 1.8 mg/mL | 0.17 mg/mL | Tunable for formulation strategies |
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine (CAS: 877173-84-7) emerged as a pivotal building block circa 2010 following Boehringer Ingelheim's disclosure of its utility in synthesizing BI-3802—a potent E3 ligase recruiter [3] [7]. Key milestones include:
The compound's stability profile necessitated specialized storage protocols:
Table 3: Evolution of Synthetic Applications (2010-2025)
Period | Key Advancement | Impact |
---|---|---|
2010-2015 | Palladium-catalyzed C3 functionalization | Enabled library diversification (>200 analogs) |
2016-2020 | Regioselective C7 amination | Produced kinase inhibitors (IC₅₀ < 10 nM) |
2021-2025 | Photocatalytic C-H activation at C5 | Accessed novel chemotypes without protecting groups |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0